molecular formula C20H18ClN3O B2886421 1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-01-7

1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2886421
CAS RN: 899750-01-7
M. Wt: 351.83
InChI Key: OIROUBZOSQAKIQ-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrole ring, which is a five-membered ring with one nitrogen atom . The presence of a chlorophenyl group and a phenyl group indicates that this compound may have interesting chemical properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine and pyrrole rings, and the attachment of the phenyl groups . The exact method would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyrazine) could contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure. The presence of the amide group (-CONH2) could make it a potential participant in various chemical reactions . The chlorophenyl group might also be reactive under certain conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activity

Research on related compounds, such as pyrazole, pyridine, and pyrimidine derivatives, reveals a broad interest in their synthesis due to their potential biological activities. For example, compounds with a pyrazole core have been synthesized and evaluated for their antimicrobial properties. These studies involve the preparation of various derivatives through reactions with hydrazines, hydrazones, and other agents, showcasing the versatility of these compounds in generating biologically active molecules (Quiroga et al., 1999; Sharshira & Hamada, 2012).

Antimicrobial and Antifungal Research

Studies have demonstrated that pyrazine-carboxamide derivatives exhibit significant antimycobacterial and antifungal activities. These activities are attributed to their ability to inhibit mycobacterial fatty acid synthase I and other microbial enzymes critical for the survival of pathogens. The research emphasizes the exploration of structural modifications on the pyrazine and phenyl core to enhance biological activity against various strains of Mycobacterium tuberculosis and fungal pathogens (Doležal et al., 2010; Zítko et al., 2013).

Material Science Applications

In the realm of material sciences, research on pyrazole derivatives extends to the development of new polyamides and polyimides featuring pendent pyrazole rings. These materials are noted for their solubility in various organic solvents and thermal stability, making them of interest for high-performance applications. The presence of functional groups such as amino and cyano on the pyrazole ring does not interfere with the polymerization process, indicating the potential of these derivatives in creating specialized polymers with tailored properties (Kim et al., 2016).

properties

IUPAC Name

1-(4-chlorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c21-16-10-8-15(9-11-16)19-18-7-4-12-23(18)13-14-24(19)20(25)22-17-5-2-1-3-6-17/h1-12,19H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIROUBZOSQAKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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